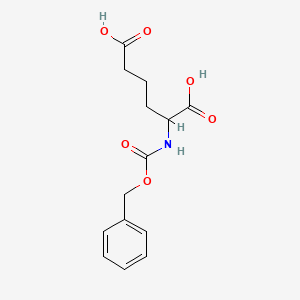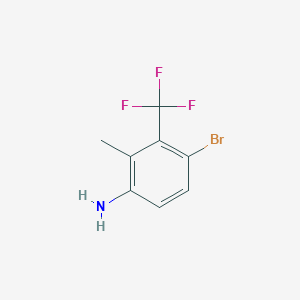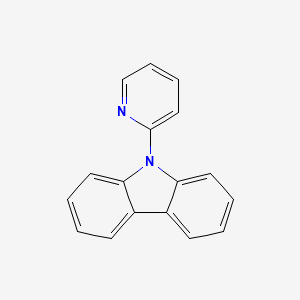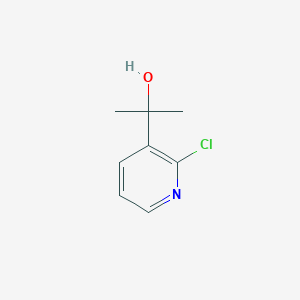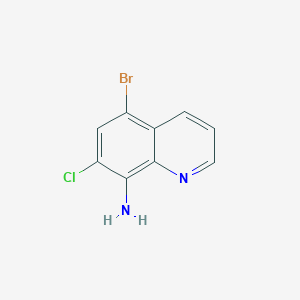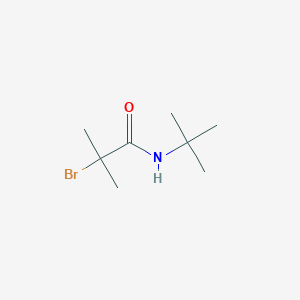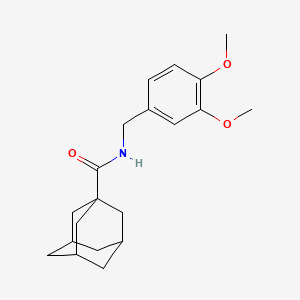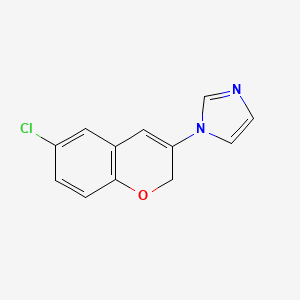
1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole typically involves the reaction of 6-chloro-2H-1-benzopyran with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the benzopyran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzopyran ring.
Reduction: Reduced forms of the compound with hydrogenated imidazole or benzopyran rings.
Substitution: Substituted benzopyran derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-tris(1-imidazolyl)benzene: A compound with three imidazole rings attached to a benzene ring, used in coordination polymers and metal-organic frameworks.
2,6-naphthalenedicarboxylic acid: Often used in combination with imidazole-containing ligands to form coordination polymers.
Uniqueness
1-(6-Chloro-2H-chromen-3-yl)-1H-imidazole is unique due to the presence of both an imidazole ring and a chloro-substituted benzopyran ring
Propiedades
Número CAS |
89781-59-9 |
|---|---|
Fórmula molecular |
C12H9ClN2O |
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
1-(6-chloro-2H-chromen-3-yl)imidazole |
InChI |
InChI=1S/C12H9ClN2O/c13-10-1-2-12-9(5-10)6-11(7-16-12)15-4-3-14-8-15/h1-6,8H,7H2 |
Clave InChI |
VRPFRBMPFHPSSX-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=C(O1)C=CC(=C2)Cl)N3C=CN=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


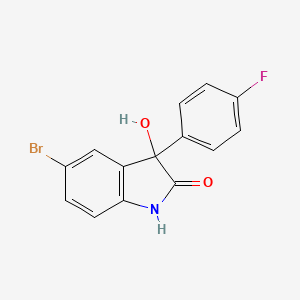
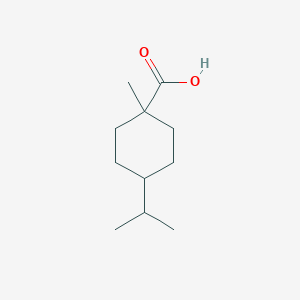
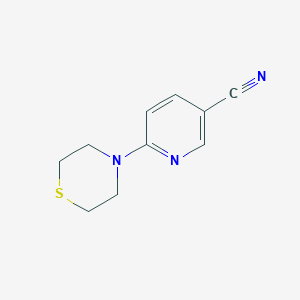
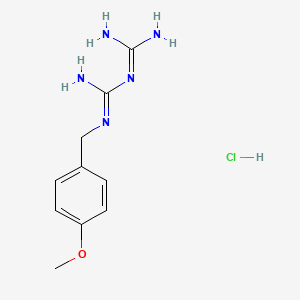
![(2-(4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenylamino)quinazolin-6-ylamino)-4-methyl-4,5-dihydrooxazol-4-yl)methanol](/img/structure/B8770055.png)
